molecular formula C12H26O B8668245 1,1'-Oxybis(3,3-dimethylbutane) CAS No. 94113-51-6

1,1'-Oxybis(3,3-dimethylbutane)

Cat. No. B8668245
Key on ui cas rn: 94113-51-6
M. Wt: 186.33 g/mol
InChI Key: AYMZQSQRCFSZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04579992

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
C(CC(C)(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)(C)C
Name
Type
product
Smiles
C(CC(C)(C)C)O
Name
Type
product
Smiles
C(CC(C)(C)C)OCCC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04579992

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
C(CC(C)(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)(C)C
Name
Type
product
Smiles
C(CC(C)(C)C)O
Name
Type
product
Smiles
C(CC(C)(C)C)OCCC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04579992

Procedure details

The procedure of Example 1 is followed; instead of using potassium hydroxide, 1 mole of potassium hydroxide and 1 mole of sodium hydroxide is utilized, as well as 2 moles of neohexyl chloride. A conversion of about 50% is attained in this procedure. The yields of neohexene, neohexanol, and dineohexyl ether, based on converted neohexyl chloride, are 70.0 mol-%, 6.1 mol-%, and 7.1 mol-%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
2 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[OH-].[Na+].[CH2:5](Cl)[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8]>>[CH2:5]=[CH:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([OH:1])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8].[CH2:5]([O:1][CH2:5][CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
2 mol
Type
reactant
Smiles
C(CC(C)(C)C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CC(C)(C)C
Name
Type
product
Smiles
C(CC(C)(C)C)O
Name
Type
product
Smiles
C(CC(C)(C)C)OCCC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.